N-(1,3-苯并噻唑-5-基)乙酰胺

描述

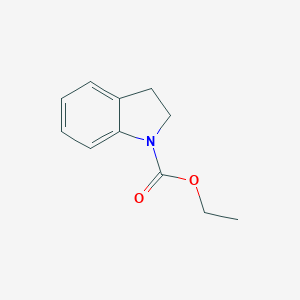

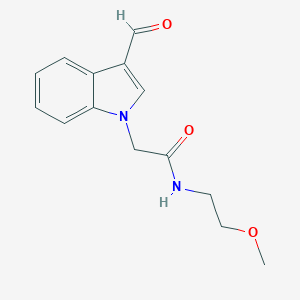

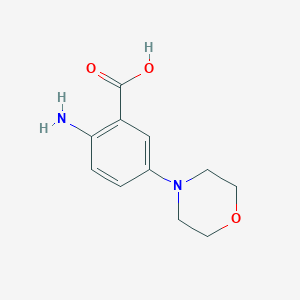

N-(1,3-Benzothiazol-5-yl)acetamide is a compound with the molecular formula C9H8N2OS . It is a versatile pharmacophore, possessing a wide spectrum of biological activities such as anticancer, antibacterial, antifungal, antiinflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, neurodegenerative disorders, local brain ischemia, Huntington’s disease .

Synthesis Analysis

The synthesis of N-(1,3-Benzothiazol-5-yl)acetamide and its derivatives has been reported in several studies . The structures of all the compounds were confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR and mass spectral data .

Molecular Structure Analysis

The molecular structure of N-(1,3-Benzothiazol-5-yl)acetamide has been analyzed using various techniques such as IR, 1H NMR, 13C NMR and mass spectral data . The InChIKey of the compound is HXMDFSDFQBOIKG-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving N-(1,3-Benzothiazol-5-yl)acetamide have been studied . For instance, one study reported the yield, melting point, Rf value, IR, 1H NMR, EI-MS, and elemental analysis of a compound synthesized from N-(1,3-Benzothiazol-5-yl)acetamide .

Physical And Chemical Properties Analysis

N-(1,3-Benzothiazol-5-yl)acetamide has a molecular weight of 192.24 g/mol . Its physical and chemical properties have been analyzed using various techniques .

科学研究应用

药物化学中的苯并噻唑衍生物

苯并噻唑(BTA)衍生物,包括N-(1,3-苯并噻唑-5-基)乙酰胺,在药物化学中发挥着关键作用,展示出广泛的药理学特性。这些化合物对各种天然产物和药物剂具有重要作用,展示出在多个领域具有显著的治疗潜力。它们的结构多样性对于寻找新的治疗剂是至关重要的,许多基于BTA的化合物被用于临床设置中治疗各种疾病,展示出高治疗效力。本综述突出了BTA衍生物在药物化学中的广泛作用,强调它们作为抗癌、抗菌、抗真菌、抗炎、镇痛、抗HIV、抗氧化剂、抗抽搐、抗结核、抗糖尿病、抗利什曼病、抗组胺、抗疟疾和其他药物剂的应用。本工作提供的全面概述强调了BTA衍生物在药物发现和开发中的重要性,为更活性和毒性更小的基于BTA的药物和诊断剂的合理设计提供了见解(Keri, Patil, Patil, & Budagumpi, 2015)。

苯并噻唑衍生物的抗癌潜力

苯并噻唑衍生物通过多种机制在各种癌细胞系中展示出有希望的抗癌特性。这些机制包括酪氨酸激酶抑制、拓扑异构酶抑制以及通过活化氧化还原反应物(ROS)诱导凋亡。对苯并噻唑基团上不同取代基的结构活性关系(SAR)和影响进行了广泛研究,揭示了在特定位置进行的修饰显著影响这些化合物的抗癌活性。本综述对各种苯并噻唑衍生物进行分类和检查,以评估它们的抗癌潜力,全面了解它们对不同癌细胞系的治疗效果。研究结果表明,苯并噻唑衍生物在癌症化疗中具有重要的潜力作为引导化合物,突出了在这一领域持续研究和开发的重要性(Pathak, Rathi, Kumar, Kini, & Rao, 2019)。

基于苯并噻唑的神经保护治疗策略

苯并噻唑衍生物也被探索其神经保护治疗潜力,特别是在急性创伤性脊髓损伤(SCI)的背景下。苯并噻唑衍生物利鲁唑已经在SCI的临床前模型中表现出疗效,通过减少由钠和谷氨酸介导的继发性损伤机制。它的神经保护活性归因于其阻断钠通道、抑制兴奋性氨基酸释放以及稳定电压依赖性钠通道失活状态的能力。利鲁唑用于SCI治疗的临床研究表明作为急性神经保护疗法具有良好的效果,强调了需要进一步研究以充分评估其在SCI治疗中的疗效和安全性(Wilson & Fehlings, 2014)。

未来方向

属性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMDFSDFQBOIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301245 | |

| Record name | N-(1,3-Benzothiazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-Benzothiazol-5-yl)acetamide | |

CAS RN |

36894-61-8 | |

| Record name | NSC141991 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1,3-Benzothiazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)

![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)

![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)

![2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide](/img/structure/B184756.png)

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B184764.png)